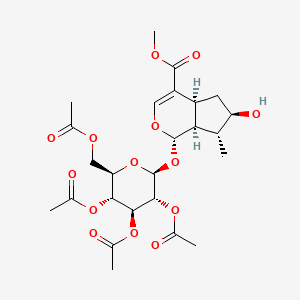
莫能菌素甲酯
描述
Monensin methyl ester is a derivative of monensin, a polyether antibiotic produced by the bacterium Streptomyces cinnamonensis . Monensin is known for its ability to transport cations across cell membranes, and its methyl ester form retains many of these properties . Monensin methyl ester is widely used in scientific research, particularly in the field of ion-selective electrodes .
科学研究应用
莫能菌甲酯具有广泛的科学研究应用:
化学: 用于开发用于检测钠离子的离子选择性电极.
生物学: 用于涉及跨细胞膜离子转运的研究.
医学: 研究其潜在的抗菌特性及其破坏病原体中离子梯度的能力.
工业: 用于生产传感器和分析设备.
作用机制
生化分析
Biochemical Properties
Monensin methyl ester plays a crucial role in biochemical reactions due to its ability to transport cations across biological membranes. It interacts with various ions, including sodium (Na+), potassium (K+), and rubidium (Rb+), forming stable complexes that facilitate their movement through lipid bilayers . This ionophoric activity is attributed to its acyclic polyether structure and terminal carboxylic acid moiety . Monensin methyl ester also interacts with proteins and enzymes involved in ion transport and membrane stability, enhancing its utility in biochemical assays .
Cellular Effects
Monensin methyl ester exerts significant effects on various cell types and cellular processes. It influences cell function by altering ion gradients across membranes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, monensin methyl ester has been shown to induce oxidative stress and inhibit androgen signaling, leading to apoptosis . Additionally, it affects the secretion of proteoglycans, collagen, and fibronectin, thereby influencing extracellular matrix composition and cell adhesion .
Molecular Mechanism
The molecular mechanism of monensin methyl ester involves its ionophoric properties, which enable it to transport cations across cell membranes in an electroneutral manner . This transport is facilitated by the formation of stable complexes with monovalent cations such as sodium and potassium . Monensin methyl ester can also inhibit or activate enzymes involved in ion transport, further modulating cellular ion homeostasis . Its ability to alter ion gradients can lead to changes in gene expression and cellular signaling pathways, contributing to its diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of monensin methyl ester can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term exposure to monensin methyl ester in in vitro and in vivo studies has shown sustained effects on cellular ion transport and metabolism . Prolonged exposure can also lead to cellular adaptation or resistance, necessitating careful monitoring of experimental conditions .
Dosage Effects in Animal Models
The effects of monensin methyl ester in animal models are dose-dependent. At low to moderate doses, it can enhance growth performance and reduce the incidence of bloat in cattle by modulating ruminal metabolism . At high doses, monensin methyl ester can exhibit toxic effects, including mitochondrial damage and inhibition of endocytosis . The median lethal dose varies across species, with horses being particularly sensitive to ionophore toxicity .
Metabolic Pathways
Monensin methyl ester is involved in metabolic pathways related to ion transport and cellular energy metabolism. It interacts with enzymes such as sodium-potassium ATPase, which is crucial for maintaining ion gradients across cell membranes . By modulating ion flux, monensin methyl ester can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, it may affect the biosynthesis of other metabolites through its interactions with various cofactors and enzymes .
Transport and Distribution
Within cells and tissues, monensin methyl ester is transported and distributed through its interactions with ion transporters and binding proteins . Its ability to form stable complexes with cations facilitates its movement across biological membranes, leading to its accumulation in specific cellular compartments . This targeted distribution is essential for its ionophoric activity and its effects on cellular ion homeostasis .
Subcellular Localization
Monensin methyl ester localizes to specific subcellular compartments, including the Golgi apparatus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these organelles . In the Golgi apparatus, monensin methyl ester can inhibit protein transport, while in mitochondria, it can induce oxidative stress and affect mitochondrial function . These subcellular effects are critical for its overall biological activity and therapeutic potential .
准备方法
合成路线和反应条件
莫能菌甲酯可以通过酯化反应从莫能菌合成。 该过程通常包括在酸催化剂存在下,莫能菌与甲醇反应 . 反应条件包括保持受控的温度和 pH 值,以确保酯化反应有效进行。
工业生产方法
莫能菌甲酯的工业生产遵循类似的原理,但规模更大。 该过程包括使用大型反应器,在受控条件下使莫能菌与甲醇反应。 然后通过各种技术(如结晶和色谱)对产物进行纯化,以达到所需的纯度 .
化学反应分析
反应类型
莫能菌甲酯经历了几种类型的化学反应,包括:
氧化: 莫能菌甲酯可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将莫能菌甲酯转化为具有不同性质的还原形式。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要生成物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以产生氧化莫能菌衍生物,而还原可以产生莫能菌甲酯的还原形式 .
相似化合物的比较
莫能菌甲酯与其他离子载体(如缬氨霉素和短杆菌肽)相似。 它在形成与包括钠、钾和银在内的多种阳离子的稳定配合物方面具有独特性 . 这种广泛的选择性使其在涉及离子选择性电极的应用中特别有用 .
类似化合物列表
缬氨霉素: 另一种以其钾选择性特性而闻名的离子载体。
短杆菌肽: 一种在细胞膜中形成通道的肽类离子载体。
莫能菌癸酯: 莫能菌的衍生物,具有类似的离子载体特性.
属性
IUPAC Name |
methyl (2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21+,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32-,34+,35-,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZSHIENRKVSE-RJTHVKINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182804 | |
| Record name | Monensin methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28636-21-7 | |
| Record name | Monensin methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monensin methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 2-oxobenzo[h]chromene-3-carboxylate](/img/structure/B1221256.png)




![Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc](/img/structure/B1221266.png)



